molecular formula C9H16N2O B1394784 N-(3-Azetidinyl)cyclopentanecarboxamide CAS No. 1220027-39-3

N-(3-Azetidinyl)cyclopentanecarboxamide

Cat. No. B1394784
M. Wt: 168.24 g/mol
InChI Key: JPIMUWDMSWOUIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(3-Azetidinyl)cyclopentanecarboxamide consists of a cyclopentane ring attached to a carboxamide group and an azetidine ring. The exact 3D structure is not provided in the search results.

Scientific Research Applications

Anti-Inflammatory Activity

A study explored the synthesis and anti-inflammatory activity of indolyl azetidinones, a class of compounds related to N-(3-Azetidinyl)cyclopentanecarboxamide. These compounds showed significant anti-inflammatory activity and were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities (Kalsi et al., 1990).

Neurokinin-2 (NK2) Antagonists

A novel class of neurokinin-2 (NK2) antagonists, which are structurally related to N-(3-Azetidinyl)cyclopentanecarboxamide, was developed and evaluated pharmacologically. These compounds, including 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, showed excellent potency for the NK2 receptor and increased metabolic stability (Mackenzie et al., 2002).

Antidepressant and Nootropic Agents

Research on Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents. The study identified compounds with significant antidepressant activity and effectiveness in the elevated plus maze test and passive avoidance test in mice (Thomas et al., 2016).

Antibacterial Agents

Several studies focused on the synthesis and structure-activity relationships of azetidinylquinolones as antibacterial agents. These compounds showed outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and were considered for further development due to their in vitro efficacy and blood levels https://consensus.app/papers/7azetidinylquinolones-agents-synthesis-activity-frigola/fb429f1343fa5095b207494e23ffd58a/?utm_source=chatgpt; https://consensus.app/papers/7azetidinylquinolones-agents-synthesis-properties-frigola/a752491430cd5faaa81d88b5a7046b01/?utm_source=chatgpt" target="_blank">(Frigola et al., 1993; Frigola et al., 1994; Frigola et al., 1995)

Antimicrobial and Antitubercular Activities

Research on novel trihydroxy benzamido azetidin-2-one derivatives demonstrated significant antimicrobial and antitubercular activities, with some compounds showing activity comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).

Synthesis Techniques

A study on the synthesis of N-aryl-β-lactams, including 3-amino-2-azetidinone derivatives, presented a convenient method for preparing these compounds, highlighting their potential in various medicinal applications (Bose et al., 1984).

Future Directions

Azetidines, the class of compounds to which N-(3-Azetidinyl)cyclopentanecarboxamide belongs, are important in organic synthesis and medicinal chemistry . Their reactivity is driven by considerable ring strain, but they are more stable than related aziridines . Recent advances in azetidine chemistry suggest future directions may include the development of new molecules with potent activity against highly resistant pathogens .

properties

IUPAC Name

N-(azetidin-3-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(7-3-1-2-4-7)11-8-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIMUWDMSWOUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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